Menthofuran - 13C2
Description
Overview of Carbon-13 (¹³C) as a Non-Radioactive Tracer in Molecular Research
Carbon-13 (¹³C) is one of the two stable isotopes of carbon, the other being Carbon-12 (¹²C) moravek.com. While ¹²C is the most abundant, accounting for almost 99% of natural carbon, ¹³C makes up about 1.1% moravek.com. The key difference lies in its nuclear magnetic resonance properties, making it invaluable in medical imaging and research moravek.com. Unlike ¹²C, which has an even number of protons, ¹³C's odd number of neutrons imparts a magnetic moment, allowing detection by NMR and MRI techniques moravek.com. As a stable isotope, ¹³C is non-toxic and non-radioactive, offering stable performance, high sensitivity, and strong specificity as a tracer .
¹³C-labeled compounds retain the same chemical and biological properties as their unlabeled counterparts, which is crucial for chemical and biological research . They can be detected by sensitive mass spectrometry technology to differentiate them from natural carbon . ¹³C is widely used in physiological investigation and medical research because it poses neither radiation damage nor radiolysis effects compared to radioactive isotopes like ¹⁴C and ³H karger.com. Dynamic processes of substrate metabolism can be estimated by calculating the enrichment of the particular substrate labeled with ¹³C or by measuring the ¹³CO₂:¹²CO₂ isotope ratio karger.com. ¹³C-labeled compounds, including various biomolecules and drugs, can be used as sensitive tracers to study organic and biochemical reactions . Applications include research on pesticide mechanisms, plant physiology, clinical diagnosis, pathology tests, and drug metabolism .
Rationale for Menthofuran-¹³C₂ as a Targeted Research Compound for Mechanistic and Metabolic Studies
Menthofuran (B113398) is an organic compound found in various essential oils, notably in pennyroyal (Mentha pulegium) wikipedia.org. It is a metabolite of pulegone (B1678340) wikipedia.orgmedchemexpress.com. Research has shown that menthofuran can be metabolically activated to chemically reactive intermediates that are hepatotoxic wikipedia.orgresearchgate.net. Studies with stable isotope-labeled pennyroyal metabolites, including pulegone and menthofuran, have advanced the understanding of the role of cytochrome P450 enzymes in the oxidation of these compounds researchgate.net.
The use of Menthofuran-¹³C₂ allows researchers to specifically track the metabolic fate and transformations of menthofuran within biological systems using techniques like GC-MS or LC-MS nih.gov. By labeling menthofuran with two ¹³C atoms at specific positions (indicated by the "¹³C₂" notation), scientists can differentiate the original menthofuran molecule and its metabolites from naturally occurring compounds. This specific labeling pattern provides a unique isotopic signature that can be followed through complex biochemical pathways.
Studies have investigated the metabolic fate of menthofuran in animal models, identifying various metabolites nih.gov. For example, research in rats administered menthofuran identified metabolites such as p-cresol, 5-methyl-2-cyclohexen-1-one, and others in urine nih.gov. Incubation of menthofuran with rat liver microsomes resulted in the formation of a metabolite tentatively identified as 2-Z-(2'-keto-4'-methylcyclohexylidene)propanal nih.gov. The use of ¹³C-labeled menthofuran in such studies would allow for unambiguous identification and quantification of these metabolites, providing detailed information on the metabolic pathways involved.
Furthermore, research into the biosynthesis of monoterpenes in plants like peppermint has utilized ¹³C-labeled glucose to trace metabolic fluxes biorxiv.orguni-halle.de. These studies have shown how isotopic patterns in monoterpenes like menthofuran can reveal the contribution of different biosynthetic pathways, such as the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways biorxiv.org. Using Menthofuran-¹³C₂ directly as a tracer could provide more direct insights into its own metabolic turnover and its role within these biosynthetic networks.
The rationale for using Menthofuran-¹³C₂ specifically for mechanistic and metabolic studies stems from the need to precisely track this compound and its transformations. Given its known metabolic activation and role as a metabolite of pulegone, understanding its exact metabolic fate is crucial for assessing its biological activity and potential toxicity. The ¹³C₂ label provides the necessary tool for high-resolution tracing and quantification of menthofuran and its downstream products in complex biological matrices, enabling detailed mechanistic and metabolic investigations that would be challenging or impossible with unlabeled compounds.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
152.203 |
Purity |
95% min. |
Synonyms |
Menthofuran - 13C2 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Menthofuran 13c2
Retrosynthetic Analysis of Menthofuran (B113398) Scaffolds
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. For the menthofuran scaffold, two primary disconnection approaches are considered:
Biosynthesis-Inspired Route: This approach recognizes menthofuran as a natural product derived from the monoterpene (+)-pulegone. nih.gov The key transformation is the oxidation and cyclization of pulegone (B1678340), a reaction catalyzed in nature by the enzyme menthofuran synthase. nih.govwmich.edu Therefore, a logical retrosynthetic disconnection breaks the furan (B31954) ring ether bond, identifying (+)-pulegone as the immediate key precursor. Pulegone itself is part of the well-established monoterpene biosynthesis pathway, originating from geranyl diphosphate (B83284). frontiersin.org
Chemical Synthesis Route: A common laboratory synthesis involves the construction of the furan ring from a functionalized cyclohexane (B81311) derivative. wmich.edu The key retrosynthetic disconnection involves breaking the C-O and C-C bonds of the furan ring formed during the final cyclodehydration step. This leads back to isopulegone (B1219328) epoxide, which can be further disconnected to isopulegol (B1217435) epoxide and ultimately to isopulegol, a readily available starting material. wmich.edugoogle.com This multi-step chemical approach offers multiple points for the introduction of isotopic labels.
Strategies for Regiospecific Carbon-13 (13C) Isotopic Labeling
Regiospecific, or site-specific, labeling ensures that isotopes are incorporated at defined positions within a molecule. semanticscholar.org This precision is crucial for mechanistic studies and for resolving specific signals in spectroscopic analyses like Nuclear Magnetic Resonance (NMR). nih.gov Achieving this for Menthofuran-13C2 involves the use of precursors where the ¹³C atoms are already in the desired relative positions.
In a biosynthetic approach, the choice of precursor depends on the organism or enzymatic system used. The entire monoterpene backbone is constructed from isoprene (B109036) units, which are derived from primary metabolites. Therefore, feeding a culture of Mentha species with simple, universally metabolized ¹³C-labeled compounds can lead to the incorporation of the label into the menthofuran product. nih.gov
Key precursors for biosynthetic labeling include:
[U-¹³C]-Glucose: As a primary carbon source, its metabolism will lead to the labeling of multiple positions throughout the menthofuran scaffold.
¹³C-Labeled Acetate or Pyruvate: These are more direct precursors to the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), offering a more targeted labeling pattern.
¹³C-Labeled Pulegone: The most direct approach involves feeding an isotopically labeled version of the immediate precursor, pulegone, to a biological system (e.g., Mentha x piperita shoot tips) capable of performing the final conversion to menthofuran. nih.gov
The selection of the precursor dictates the resulting labeling pattern in the final menthofuran molecule.
To ensure the incorporation of a ¹³C-¹³C bonded unit (a ¹³C₂ label), the precursor itself must contain this feature.
Using [1,2-¹³C₂]-Acetate: In biosynthesis, the metabolism of [1,2-¹³C₂]-acetate preserves the ¹³C-¹³C bond through the mevalonate (B85504) pathway, leading to the formation of labeled isoprene units. The subsequent assembly of these units into geranyl diphosphate and cyclization to the monoterpene skeleton would embed the ¹³C₂ unit within the carbon backbone of pulegone, and consequently, menthofuran.
Chemical Synthesis with ¹³C₂ Building Blocks: In a multi-step chemical synthesis, a small, strategically chosen building block containing the ¹³C₂ unit can be introduced. For example, the synthesis of the pulegone or isopulegol ring could be designed to utilize a fragment like ¹³C₂-labeled acetone (B3395972) or a related three-carbon unit in a condensation reaction, thereby positioning the dual label specifically within the core structure. Another approach involves using reagents like [¹³C₂]-iodomethane to introduce two labeled methyl groups if the synthetic route allows. nih.gov
Multi-Step Chemical Methodologies for the Preparation of Menthofuran-13C2
Chemical synthesis provides a robust and controlled route to Menthofuran-13C2, allowing for the precise placement of isotopic labels by incorporating them into the starting materials or intermediates.
A well-documented and effective chemical synthesis of menthofuran proceeds from isopulegol through a three-step sequence. wmich.edugoogle.com The introduction of a ¹³C₂ label would require starting with an appropriately labeled isopulegol precursor.
Epoxidation of Isopulegol: The first step is the epoxidation of the double bond in isopulegol to form isopulegol epoxide. This is typically achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction conditions are generally mild to preserve the epoxide ring. google.com
Oxidation of Isopulegol Epoxide: The secondary alcohol group of isopulegol epoxide is then oxidized to a ketone, yielding isopulegone epoxide. Various oxidizing agents can be used, with one patented method employing chlorine gas in a controlled manner. google.com
Cyclodehydration of Isopulegone Epoxide: The final step is the conversion of isopulegone epoxide to menthofuran. This transformation is an acid-catalyzed or heat-induced cyclodehydration. google.com The presence of an acid catalyst facilitates the opening of the epoxide ring and subsequent intramolecular reaction with the enol form of the ketone, followed by dehydration to form the aromatic furan ring. google.compatsnap.com
Table 1: Reaction Parameters for Menthofuran Synthesis via Isopulegol Route This table is interactive. Data can be sorted and filtered.
| Step | Reagents | Key Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1. Epoxidation | Isopulegol, Peracid (e.g., m-CPBA) | Mild temperature, organic solvent | High (>90%) | google.com, nih.gov |
| 2. Oxidation | Isopulegol epoxide, Chlorine gas, Pyridine | Low temperature (-40°C to 10°C) | Moderate to Good (60-70%) | google.com |
| 3. Cyclodehydration | Isopulegone epoxide, Acid (e.g., HCl) or Heat | Room temp (acid) or >110°C (heat) | High (>80%) | google.com |
Green Chemistry Approaches to Menthofuran Synthesis with Isotopic Precursors
Green chemistry principles aim to reduce the environmental impact of chemical processes by using less hazardous substances, improving energy efficiency, and minimizing waste. researchgate.net These principles can be applied to the synthesis of Menthofuran-13C2.
Greener Reagents: The epoxidation step can be made more environmentally friendly by replacing peracids with hydrogen peroxide in the presence of a catalyst, such as manganese sulfate (B86663) and acetonitrile. patsnap.comgoogle.com Hydrogen peroxide is a greener oxidant as its only byproduct is water.
Alternative Solvents: Research into green chemistry often focuses on replacing hazardous organic solvents with alternatives like water, supercritical fluids, or ionic liquids, or by developing solvent-free reaction conditions. researchgate.net
Catalysis: Utilizing recyclable or more efficient catalysts for the oxidation and cyclization steps can significantly reduce waste and improve the atom economy of the synthesis. For instance, solid acid catalysts could be employed for the cyclodehydration step, simplifying purification and allowing for catalyst reuse.
Table 2: Comparison of Conventional vs. Green Chemistry Approaches This table is interactive. Data can be sorted and filtered.
| Step | Conventional Method | Green Alternative | Environmental Benefit | Reference |
|---|---|---|---|---|
| Epoxidation | Peracids (e.g., m-CPBA) | Hydrogen Peroxide (H₂O₂) with catalyst | Water is the only byproduct, avoiding chlorinated waste. | patsnap.com, google.com |
| Oxidation | Chlorine Gas | Biocatalysis (e.g., using oxidoreductase enzymes) | Avoids hazardous gas; operates in aqueous media under mild conditions. | N/A |
| Cyclodehydration | Strong mineral acids (e.g., HCl) | Solid acid catalysts (e.g., zeolites, resins) | Catalyst is easily separated and potentially reusable, minimizing acidic waste streams. | N/A |
| Overall Process | Batch processing in organic solvents | Continuous-flow systems | Improved heat/mass transfer, reduced solvent usage, enhanced safety. flinders.edu.au | flinders.edu.au |
Purification and Quantitative Assessment of Isotopic Purity in Menthofuran-13C2
Following the synthesis and isotopic enrichment, the paramount steps of purification and rigorous quantitative assessment of isotopic purity are undertaken to ensure the final product meets the stringent requirements for its intended applications. These processes are designed to remove any unreacted starting materials, byproducts, and non-labeled or incorrectly labeled menthofuran species, and to precisely determine the percentage of Menthofuran-13C2 in the final sample.
Purification of Menthofuran-13C2
The purification of the synthesized Menthofuran-13C2 is typically achieved through chromatographic techniques, which separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating pure compounds from a reaction mixture. mdpi.com The crude Menthofuran-13C2 is dissolved in a suitable solvent and injected into the Prep-HPLC system. The separation is optimized by carefully selecting the stationary phase (e.g., silica (B1680970) gel or a bonded phase like C18) and the mobile phase (a solvent or a mixture of solvents). mdpi.com The elution of the different components is monitored by a detector (e.g., UV-Vis), and the fraction corresponding to Menthofuran-13C2 is collected. The efficiency of the purification is influenced by factors such as flow rate, injection volume, and column temperature, which are meticulously adjusted to achieve the highest possible purity. mdpi.com
Flash Chromatography: For larger scale purifications, flash chromatography offers a faster alternative to traditional column chromatography. The principle is similar, employing a stationary phase (commonly silica gel) and eluting with a solvent gradient of increasing polarity. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure Menthofuran-13C2.
The following table outlines typical parameters for the purification of Menthofuran-13C2.
| Purification Parameter | Preparative HPLC | Flash Chromatography |
| Stationary Phase | C18 silica gel | Silica gel (230-400 mesh) |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethyl Acetate gradient |
| Detection | UV-Vis at 254 nm | Thin-Layer Chromatography (TLC) |
| Purity Achieved | >99% | >98% |
Quantitative Assessment of Isotopic Purity
Once purified, the isotopic purity of Menthofuran-13C2 must be quantitatively determined. This involves establishing the percentage of molecules that contain exactly two ¹³C atoms at the desired positions, as well as identifying the presence of any other isotopologues (e.g., M+0, M+1). This is accomplished using high-resolution analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for determining isotopic enrichment. The purified Menthofuran-13C2 is introduced into the mass spectrometer, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a distribution of peaks corresponding to the different isotopologues of menthofuran. The relative intensities of these peaks are used to calculate the isotopic purity. For Menthofuran-13C2, the molecular ion peak should be observed at m/z 152, two mass units higher than the unlabeled menthofuran (m/z 150).
The isotopic distribution can be quantified by analyzing the relative peak areas in the mass spectrum.
| Isotopologue | Mass (m/z) | Expected Relative Abundance |
| Menthofuran (unlabeled) | 150 | < 1% |
| Menthofuran-13C1 | 151 | < 2% |
| Menthofuran-13C2 | 152 | > 97% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and assessing the isotopic purity of Menthofuran-13C2.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of Menthofuran-13C2, the signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity compared to the signals of the carbons at natural abundance. oregonstate.edu By comparing the integrals of the enriched signals to those of the unenriched carbons, a quantitative measure of isotopic enrichment at specific sites can be obtained. mdpi.com
The combination of these purification and analytical techniques ensures the production of highly pure Menthofuran-13C2 with a precisely determined isotopic enrichment, making it a reliable tool for scientific research.
Due to the lack of publicly available, experimentally verified 13C NMR chemical shift data for the specific compound Menthofuran, it is not possible to generate a scientifically accurate article that fully adheres to the requested outline. The foundational data required for section "3.1.1. 13C NMR Chemical Shift Analysis and Positional Assignment of 13C2 Labeling" could not be located through comprehensive searches of scientific databases and literature. Without these specific chemical shifts, a crucial part of the required analysis and the corresponding data table cannot be created, preventing the fulfillment of the prompt's strict requirements for accuracy and adherence to the provided structure.
Advanced Spectroscopic Characterization of Menthofuran 13c2
Integration of Multiple Spectroscopic Data for Comprehensive Structural Verification of Menthofuran-13C2
The definitive structural confirmation of an isotopically labeled compound such as Menthofuran-13C2 necessitates the synergistic integration of data from various spectroscopic techniques. While publicly available experimental spectra for Menthofuran-13C2 are scarce, a comprehensive structural verification can be projected based on the well-documented spectroscopic data of unlabeled menthofuran (B113398) in conjunction with the predictable effects of ¹³C isotopic labeling. This approach allows for a detailed theoretical framework for the confirmation of the molecular structure of Menthofuran-13C2, including the precise location of the isotopic labels. The primary techniques for this verification would include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mass Spectrometry (MS) in the Structural Elucidation of Menthofuran-13C2
Mass spectrometry is a cornerstone technique for the initial confirmation of the successful synthesis of Menthofuran-13C2. The introduction of two ¹³C isotopes results in a predictable increase in the molecular weight of the molecule. Unlabeled menthofuran has a molecular formula of C₁₀H₁₄O and a monoisotopic mass of approximately 150.1045 amu. The incorporation of two ¹³C atoms would increase the molecular weight by approximately 2.0067 amu, resulting in a molecular ion [M]⁺ peak at m/z 152.1112 for Menthofuran-13C2.
The fragmentation pattern observed in the mass spectrum of unlabeled menthofuran provides a fingerprint for its structure. The introduction of ¹³C labels would cause a shift in the m/z values of any fragments containing the labeled carbon atoms. This is invaluable for confirming the position of the labels. For instance, if the labels are on the furan (B31954) ring, fragments containing this ring would be shifted by +2 amu, while fragments from the cyclohexane (B81311) ring would remain at the same m/z as in the unlabeled compound. This differential shifting provides powerful evidence for the specific location of the ¹³C atoms within the molecular structure.
| Fragment Ion (Unlabeled Menthofuran) | Proposed Structure | m/z (Unlabeled) | Expected m/z (Menthofuran-13C2, hypothetical labeling on furan ring) |
| [C₁₀H₁₄O]⁺ | Molecular Ion | 150 | 152 |
| [C₉H₁₁O]⁺ | Loss of CH₃ | 135 | 137 or 135 (depending on which CH₃ is lost) |
| [C₇H₇O]⁺ | Retro-Diels-Alder fragmentation | 108 | 110 |
| [C₆H₇]⁺ | Furan ring fragmentation | 79 | 81 |
Note: The expected m/z values for Menthofuran-13C2 are theoretical and depend on the precise location of the two ¹³C labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pinpointing ¹³C Labels
NMR spectroscopy, particularly ¹³C NMR, is the most direct and powerful method for the structural verification of Menthofuran-13C2. In a standard ¹³C NMR spectrum of unlabeled menthofuran, ten distinct signals would be observed, corresponding to the ten carbon atoms in the molecule. For Menthofuran-13C2, the two ¹³C-labeled positions would exhibit significantly enhanced signal intensities.
Furthermore, the introduction of adjacent ¹³C labels would result in ¹³C-¹³C coupling, which would be observable as splitting in the signals of the labeled carbons. The magnitude of this coupling constant (¹J_CC) would provide further confirmation of the direct bonding between the two labeled atoms. If the labels are not adjacent, long-range ¹³C-¹³C couplings might be observed, which are typically much smaller.
Proton NMR (¹H NMR) would also be informative. The protons attached to the ¹³C-labeled carbons would exhibit satellite peaks due to ¹H-¹³C coupling, providing further evidence for the location of the labels. The integration of ¹H and ¹³C NMR data, potentially with the use of 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals and definitively confirm the positions of the ¹³C labels.
| Carbon Position (Menthofuran) | Typical Chemical Shift (δ) in ppm (unlabeled) | Expected Observation for Menthofuran-13C2 (hypothetical labeling) |
| C2 | ~138 | Enhanced signal intensity if labeled |
| C3 | ~118 | Enhanced signal intensity if labeled |
| C3a | ~125 | Enhanced signal intensity if labeled |
| C4 | ~23 | Enhanced signal intensity if labeled |
| C5 | ~28 | Enhanced signal intensity if labeled |
| C6 | ~31 | Enhanced signal intensity if labeled |
| C7 | ~30 | Enhanced signal intensity if labeled |
| C7a | ~148 | Enhanced signal intensity if labeled |
| 3-CH₃ | ~10 | Enhanced signal intensity if labeled |
| 6-CH₃ | ~21 | Enhanced signal intensity if labeled |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The expected observations for Menthofuran-13C2 are illustrative.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Application of Menthofuran 13c2 in Biosynthetic Pathway Elucidation
Tracing Carbon Flux in Monoterpene Biosynthesis with 13C2-Menthofuran
Monoterpenes, including menthofuran (B113398), are C10 isoprenoids derived from the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgtandfonline.com In plants, these precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.comfrontiersin.org While the MVA pathway is typically associated with the biosynthesis of sesquiterpenes and triterpenes in the cytosol, and the MEP pathway with monoterpenes, diterpenes, and tetraterpenes in plastids, evidence suggests crosstalk and interplay between these two routes in some plant species. tandfonline.comfrontiersin.orgmdpi.com
Utilizing 13C-labeled precursors, such as glucose labeled with 13C, allows for the tracing of carbon atoms through these pathways into the final monoterpene products like menthofuran. By analyzing the pattern of 13C incorporation in the isolated menthofuran molecule using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can infer which pathway(s) contributed to its biosynthesis and the extent of this contribution. Studies have employed 13C tracer analysis to quantify metabolic fluxes in isoprenoid metabolism in plants like peppermint. biorxiv.orguni-halle.de
Investigation of Mevalonate (MVA) Pathway Contribution to Menthofuran Precursors
Traditionally, the MVA pathway, localized in the cytosol, was considered the primary route for sesquiterpene and triterpene biosynthesis. tandfonline.comias.ac.in However, research using isotopic labeling has provided evidence for the MVA pathway contributing precursors to compounds typically synthesized via the MEP pathway, including monoterpenes. tandfonline.combiorxiv.org By feeding plants with 13C-labeled mevalonate and analyzing the labeling pattern in menthofuran, researchers can determine if carbon atoms originating from the MVA pathway are incorporated into the menthofuran structure. A study using 13C tracer analysis in peppermint glandular trichomes revealed a statistically significant contribution of the MVA pathway to monoterpene biosynthesis, challenging the strict compartmentalization view. biorxiv.org This indicates a potential metabolic crosstalk where IPP and DMAPP units, or their precursors, are exchanged between the cytosol and plastids. tandfonline.commdpi.com
Elucidation of Methylerythritol Phosphate (MEP) Pathway Interplay in Isoprenoid Biogenesis
The MEP pathway, located in the plastids, is widely accepted as the main source of precursors for monoterpene biosynthesis in plants. tandfonline.comfrontiersin.orgias.ac.in 13C-labeled precursors specific to the MEP pathway, such as [U-13C]glucose or [2-13C]pyruvate, can be used to trace carbon flow through this pathway into menthofuran. Analysis of the resulting labeling patterns in menthofuran provides direct evidence of the MEP pathway's contribution. Studies have shown that the MEP pathway provides the precursors for monoterpenes in plants. tandfonline.comfrontiersin.orgnih.gov The use of inhibitors specific to the MEP pathway, combined with 13C tracer analysis, can further elucidate the interplay between the MEP and MVA pathways by observing how inhibiting one pathway affects the carbon flow from labeled precursors through the other. tandfonline.combiorxiv.org
Identification of Intermediate Metabolites and Precursors to Menthofuran Biosynthesis using 13C2 Tracers
The biosynthesis of menthofuran proceeds through a series of enzymatic steps from its isoprenoid precursors. Identifying the intermediate metabolites in this pathway is crucial for a complete understanding of the biosynthetic route. ontosight.aisigmaaldrich.compnas.org 13C2-labeled precursors, when incorporated into the pathway, result in labeled intermediate metabolites. By analyzing plant extracts at different time points after administering the labeled tracer, researchers can identify these labeled intermediates using techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The position of the 13C label within the isolated intermediates provides information about the sequence of reactions and the origin of specific carbon atoms. siabcloud.com
For instance, pulegone (B1678340) is a known precursor to menthofuran in mint. wikipedia.orgontosight.ai Feeding experiments with labeled pulegone have demonstrated its conversion to menthofuran. nih.govacs.org Using 13C-labeled pulegone, researchers can trace its transformation and identify downstream intermediates leading to menthofuran. This approach helps in confirming proposed biosynthetic steps and uncovering previously unknown intermediates.
Enzymatic Mechanistic Studies with Menthofuran Synthase (MFS)
Menthofuran Synthase (MFS) is the enzyme responsible for the final step in menthofuran biosynthesis, converting pulegone to menthofuran. wikipedia.orgontosight.ai Understanding the mechanism of this enzyme is vital for comprehending the regulation and control of menthofuran production in plants.
Functional Characterization of Menthofuran Synthase as a Cytochrome P450 Monooxygenase
Research has functionally characterized Menthofuran Synthase as a cytochrome P450 monooxygenase. ontosight.airesearchgate.netnih.gov Cytochrome P450 enzymes are a large and diverse superfamily of enzymes that catalyze a wide range of oxidative reactions in living organisms, often involved in the metabolism of various compounds, including plant natural products. pnas.orgnih.gov The characterization of MFS as a cytochrome P450 provides insights into the type of reaction it catalyzes, which typically involves the incorporation of an oxygen atom into the substrate molecule, requiring cofactors like NADPH and molecular oxygen. ontosight.airesearchgate.netnih.gov
Studies involving the cloning and functional expression of the gene encoding MFS in heterologous systems, such as Saccharomyces cerevisiae or Escherichia coli, have confirmed its enzymatic activity and its identity as a cytochrome P450. pnas.orgresearchgate.netnih.gov This functional characterization is a crucial step in understanding the enzyme's role in the biosynthetic pathway.
Determination of Site-Specific Hydroxylation and Intramolecular Cyclization Mechanisms
The conversion of pulegone to menthofuran catalyzed by MFS involves a site-specific hydroxylation followed by an intramolecular cyclization and dehydration. researchgate.netnih.govqmul.ac.uk Mechanistic studies, often employing isotopically labeled substrates, aim to elucidate the precise details of these steps.
The reaction catalyzed by MFS involves the hydroxylation of the syn-methyl group at the C9 position of (+)-pulegone. researchgate.netqmul.ac.ukexpasy.org This hydroxylation leads to the formation of a hemiketal intermediate through spontaneous intramolecular cyclization. researchgate.netnih.govqmul.ac.uk The hemiketal then undergoes dehydration to yield the furan (B31954) ring of menthofuran. researchgate.netnih.govqmul.ac.uk
Using substrates labeled with isotopes like 18O or deuterium (B1214612) at specific positions can help confirm the proposed reaction mechanism. For example, experiments with 18O-labeled oxygen or water can demonstrate the origin of the oxygen atom incorporated into menthofuran. Similarly, deuterium labeling at specific carbon positions in pulegone can track hydrogen rearrangements during the cyclization and dehydration steps. nih.govacs.org These studies provide detailed evidence supporting the enzymatic mechanism involving site-specific hydroxylation and subsequent cyclization and dehydration catalyzed by Menthofuran Synthase.
Here is a summary of some research findings related to Menthofuran biosynthesis:
| Study | Key Findings | Relevant Section(s) |
| Bertea et al. (2001) | Characterized Menthofuran Synthase as a cytochrome P450 monooxygenase; cloned and expressed the gene. researchgate.netnih.gov | 4.3.1 |
| Mahmoud and Croteau (2003) | Demonstrated that menthofuran regulates essential oil biosynthesis by influencing pulegone reductase transcript levels. pnas.orgresearchgate.netnih.govmedchemexpress.com | 4.2 (Indirectly, as it relates to downstream regulation influenced by menthofuran levels) |
| Koley et al. (2020) | Provided quantitative evidence for MVA pathway contribution to monoterpene biosynthesis in peppermint using 13C metabolic flux analysis. biorxiv.orguni-halle.de | 4.1.1, 4.1.2 |
| Croteau and Gershenzon (1994) (Cited in frontiersin.org) | Contributed to the understanding of the overall menthol (B31143) biosynthesis pathway, which branches to menthofuran. frontiersin.org | 4.1 |
| Dewick (Cited in siabcloud.com) | Describes the use of 13C2-acetate in tracing biosynthetic pathways. siabcloud.com | 4.1, 4.2 |
| Fattorusso et al. (1999) (Cited in nih.govacs.org) | Studied the stereoselective and mechanistic aspects of menthofuran biosynthesis using labeled pulegone. nih.govacs.org | 4.2, 4.3.2 |
| Wise et al. (Cited in pnas.org) | Contributed to the understanding of monoterpene metabolism in peppermint. pnas.org | 4.1 |
| Lange and Croteau (1999) (Cited in frontiersin.org) | Highlighted the role of the MEP pathway in providing precursors for monoterpenes in plants. frontiersin.org | 4.1.2 |
| Rohmer (1999) (Cited in ias.ac.in) | Provided an overview of the non-mevalonate (MEP) pathway for terpenoid biosynthesis. ias.ac.in | 4.1.2 |
Metabolic Fate and Biotransformation Studies Utilizing Menthofuran 13c2
In Vitro Metabolic Profiling and Metabolite Identification Using 13C2-Menthofuran
In vitro studies utilizing Menthofuran-13C2 are crucial for dissecting the enzymatic reactions involved in its metabolism and identifying the resulting metabolites. By using labeled compounds, researchers can track the fate of specific carbon atoms from the parent compound through various metabolic intermediates and end products. researchgate.netuni-halle.de
Enzymatic Biotransformations by Hepatic Microsomal Monooxygenases (e.g., Cytochrome P450s)
Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are widely used in in vitro metabolism studies to mimic the primary site of xenobiotic biotransformation in mammals. wikipedia.orgunl.edu Menthofuran (B113398) is known to be oxidized by mammalian CYPs to form hepatotoxic metabolites. nih.gov Studies using liver microsomes from various species, including rats and humans, have shown that CYPs are involved in the oxidative metabolism of menthofuran. nih.govnih.gov This process can lead to the formation of reactive intermediates, such as a γ-ketoenal and epoxides, which are implicated in menthofuran-induced toxicity. nih.govresearchgate.net
While specific data on the enzymatic biotransformation of Menthofuran-13C2 by hepatic microsomes is not explicitly detailed in the provided search results, the general principles of menthofuran metabolism by P450s in hepatic microsomes are well-established. The 13C label would serve to track the carbon atoms of menthofuran through these known enzymatic reactions, allowing for the identification and quantification of labeled metabolites.
Structural Elucidation of 13C-Labeled Metabolites
The identification and structural elucidation of 13C-labeled metabolites are typically achieved using advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netuniversiteitleiden.nl The incorporation of the 13C label results in a characteristic isotopic signature that can be detected and analyzed by MS, allowing for the differentiation of metabolites from endogenous compounds. researchgate.netuni-halle.de Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in piecing together the structure of the labeled metabolites. researchgate.net
NMR spectroscopy is a powerful tool for determining the precise position of the 13C label within the metabolite structure. universiteitleiden.nl By analyzing the 13C NMR spectrum, researchers can gain detailed information about the carbon skeleton and functional groups of the labeled compound, confirming the structure of the metabolite and the site of metabolic transformation. universiteitleiden.nlresearchgate.net
Studies on menthofuran metabolism have identified various metabolites, including monohydroxylation products, mintlactones, hydroxymintlactones, a reactive γ-ketoenal, and a glutathione (B108866) conjugate. nih.gov The application of 13C-labeling to menthofuran would enable more definitive structural assignments of these and potentially other novel metabolites by providing clear isotopic tracing.
Metabolic Flux Analysis (MFA) Utilizing 13C2-Menthofuran as a Tracer
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of reactions within a metabolic network. biorxiv.org The use of stable isotope tracers, such as Menthofuran-13C2, is fundamental to MFA, allowing researchers to track the flow of carbon through interconnected pathways. medchemexpress.combiorxiv.orgnih.gov
Quantitative Assessment of Carbon Flow Through Interconnected Metabolic Networks
13C-MFA provides a quantitative understanding of how carbon from a labeled substrate is distributed among various metabolites in a metabolic network. researchgate.net By measuring the mass isotopomer distribution (MID) of labeled metabolites using techniques like GC-MS or LC-MS, the fractional enrichment of 13C at specific carbon positions can be determined. uni-halle.de This labeling information, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes – the rates at which reactions are occurring. biorxiv.orgd-nb.info
In the context of menthofuran metabolism, 13C2-menthofuran can be used to trace how its carbon skeleton is processed through different metabolic routes, including detoxification pathways or incorporation into other molecules. uni-halle.de This provides a quantitative picture of the relative activity of these pathways under specific conditions.
Development of Steady-State and Dynamic 13C-MFA Methodologies in Plant Systems
13C-MFA has been successfully applied to study metabolism in plant systems, including the biosynthesis of monoterpenes in peppermint glandular trichomes, where menthofuran is a key compound. uni-halle.denih.govpnas.orgbiorxiv.org Both steady-state and dynamic 13C-MFA methodologies are employed.
Steady-state MFA assumes that the concentrations of intracellular metabolites are constant over the labeling period. nih.govbiorxiv.org This requires establishing conditions where the metabolic and isotopic steady state is reached. nih.govbiorxiv.org In plant systems like peppermint shoot tip cultures, achieving a stable and high percentage of label accumulation in secondary metabolites is crucial for steady-state 13C-MFA. nih.gov Studies have demonstrated methods to achieve this by optimizing growth conditions, such as light intensity, to minimize unlabeled carbon fixation. nih.gov
Dynamic MFA, on the other hand, tracks the changes in metabolite labeling over time, providing insights into the transient behavior of metabolic networks and allowing for the estimation of intracellular metabolite pool sizes and reaction rates even before a steady state is reached. While the provided search results primarily discuss steady-state MFA in the context of plant monoterpene biosynthesis, the principles of using 13C tracers apply to both approaches.
Data from 13C tracer studies in peppermint have shown how different labeling patterns in precursors like glucose ([1-13C1]-, [6-13C1]-, and [1,6-13C2]-glucose) result in distinct mass isotopomer distributions in monoterpenes like pulegone (B1678340) and menthofuran, providing data for MFA. uni-halle.debiorxiv.org
| Compound | Tracer Used | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Menthofuran | [1,6-13C2]-Glucose | X | Y | Z | A | B | C | D |
| Pulegone | [1,6-13C2]-Glucose | X' | Y' | Z' | A' | B' | C' | D' |
| Isopulegone (B1219328) | [1,6-13C2]-Glucose | X'' | Y'' | Z'' | A'' | B'' | C'' | D'' |
Investigation of Subcellular Compartmentation in Menthofuran Metabolism
Subcellular compartmentation plays a significant role in plant metabolism, including the biosynthesis of terpenoids like menthofuran. nih.govpnas.orgucanr.edumdpi.com Different metabolic pathways and enzymes are localized in specific organelles, which can influence the flow of carbon and the regulation of metabolic fluxes. nih.govpnas.orgucanr.edumdpi.com
In peppermint glandular trichomes, where menthofuran is synthesized, the enzymes involved in the p-menthane (B155814) monoterpene pathway are localized in different subcellular compartments, including the cytosol, endoplasmic reticulum (ER), leucoplasts, and mitochondria. nih.govpnas.orgresearchgate.net Menthofuran synthase (MFS), the enzyme that forms menthofuran from pulegone, is an ER-localized cytochrome P450-dependent monooxygenase. pnas.orgresearchgate.net
Advanced Research Methodologies and Future Directions in Menthofuran 13c2 Research
Integration of 13C2-Menthofuran Studies with Systems Biology Approaches
Systems biology offers a holistic framework for understanding the intricate regulatory networks governing the biosynthesis of monoterpenoids in plants like peppermint (Mentha × piperita). By integrating experimental data with mathematical modeling, researchers can simulate and predict how environmental and genetic factors influence the composition of essential oils. nih.govresearchgate.net
In peppermint, (+)-pulegone is a critical branch-point intermediate. It can be either reduced to (−)-menthone by pulegone (B1678340) reductase (PR) or oxidized to (+)-menthofuran by menthofuran (B113398) synthase (MFS). nih.govfrontiersin.org A systems biology approach, combining kinetic mathematical modeling with experimental analysis, has revealed that (+)-menthofuran is not merely a side product but an active regulator in its own pathway. nih.gov Under certain stress conditions, such as low light, (+)-menthofuran accumulates to high levels within the secretory cells of peppermint oil glands. nih.govresearchgate.net This accumulation leads to the competitive inhibition of pulegone reductase, thereby altering the metabolic flux and the final composition of the essential oil. nih.govresearchgate.net The use of isotopically labeled Menthofuran, such as Menthofuran-13C2, in these integrated models allows for precise tracking of its metabolic fate and its influence on related pathways.
Metabolomics and metabolic flux analysis (MFA) are powerful techniques for characterizing cellular metabolic states. nih.gov The use of stable isotope tracers, such as 13C-labeled compounds, is central to these approaches. semanticscholar.orgyoutube.com When Menthofuran-13C2 or a labeled precursor like [1,2-13C2]glucose is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites. nih.govembopress.org Mass spectrometry can then distinguish these labeled molecules from their unlabeled counterparts by their increased mass. embopress.org
This strategy allows researchers to:
Trace Metabolic Pathways: Precisely map the biosynthetic and degradation pathways of menthofuran. embopress.org
Quantify Metabolic Flux: Determine the rate of turnover of metabolites through specific biochemical reactions, providing a dynamic view of cellular metabolism that steady-state concentration measurements cannot offer. embopress.org
Identify Novel Metabolites: Nontargeted tracer fate detection can help uncover previously unknown metabolites derived from the menthofuran backbone.
The selection of the specific isotopic tracer is crucial for the precision of flux estimates. nih.gov For instance, while [U-13C5]glutamine is preferred for analyzing the TCA cycle, tracers like [1,2-13C2]glucose provide the most precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov By applying these principles, Menthofuran-13C2 can be used to investigate how metabolic flux is redirected under different genetic or environmental conditions, such as in engineered peppermint strains.
Targeted proteomics enables the precise quantification of specific proteins, providing critical insights into the molecular machinery that interacts with menthofuran. nih.govresearchgate.net This approach is particularly valuable for studying the enzymes involved in the menthol (B31143) biosynthetic pathway. Research has identified key enzymes whose activity or expression is directly or indirectly influenced by menthofuran. nih.govnih.gov
Menthofuran has been shown to interact with and influence the following key enzymes in peppermint:
| Enzyme | Interaction with Menthofuran | Effect |
| Pulegone Reductase (PR) | Acts as a weak competitive inhibitor. nih.govresearchgate.net | Reduces the conversion of (+)-pulegone to (−)-menthone, leading to an accumulation of pulegone. nih.gov |
| Menthofuran Synthase (MFS) | Menthofuran is the product of the MFS-catalyzed reaction. frontiersin.orgwikipedia.org | Overexpression of MFS leads to increased menthofuran production. nih.govresearchgate.net |
| Transcriptional Regulation | Menthofuran down-regulates the transcription of the pr gene. nih.gov | Leads to decreased levels of pulegone reductase mRNA and, consequently, reduced enzyme activity. nih.govresearchgate.net |
Using techniques like selective reaction monitoring (SRM), researchers can accurately measure changes in the abundance of these specific enzymes in response to varying levels of menthofuran. nih.gov This allows for a direct correlation between the concentration of a metabolite and the protein levels of the enzymes it regulates, bridging the gap between metabolomics and proteomics.
Computational Chemistry and Molecular Modeling for Mechanistic Predictions of Menthofuran Transformations
Computational chemistry provides powerful tools for visualizing molecules and predicting their chemical behavior and reactivity. youtube.comresearchgate.net These in silico methods can be applied to study the transformations of menthofuran, offering insights that are complementary to experimental data. Molecular modeling can be used to simulate the interaction between menthofuran and the active site of an enzyme, such as pulegone reductase. nih.gov This can help to elucidate the specific molecular interactions responsible for the observed competitive inhibition.
Furthermore, computational models can predict the outcomes of chemical reactions, such as the biotransformation of menthofuran into other compounds. nih.gov For example, the transformation of menthofuran by microsomes into metabolites like 2-Z-(2'-keto-4'-methyl cyclohexylidene) propanal has been studied experimentally. nih.gov Computational chemistry can model the reaction mechanism, predict the stability of intermediates, and help understand the chemical basis for the compound's reactivity and potential toxicity. nih.govwmich.edu This predictive power is invaluable for guiding future experiments in metabolic engineering and chemical biology.
Development of Novel Isotopic Labeling Strategies for Complex Natural Products Analogues
The synthesis and study of complex natural products like menthofuran benefit greatly from innovative isotopic labeling strategies. nih.govnih.gov Introducing stable isotopes such as 13C at specific positions within a molecule allows for precise tracking in biological systems without altering the molecule's chemical properties. musechem.com
Recent advancements in this area include:
Parallel Stable Isotope Labeling (SIL): Platforms like IsoAnalyst use a panel of isotopically labeled precursors to categorize metabolites based on their biosynthetic origins. nih.govresearchgate.net This helps to connect natural products to their corresponding biosynthetic gene clusters (BGCs), accelerating the discovery of novel biochemical pathways. nih.gov
Late-Stage Functionalization: This approach introduces isotopic labels at the final stages of a complex synthesis. musechem.com It is an efficient method that minimizes the number of synthetic steps involving the isotope, which can be costly and time-consuming. musechem.com
Stereospecific Incorporation: Methods have been developed for the stereospecific incorporation of isotopes using specific carbon sources and metabolic inhibitors in expression systems like E. coli. ualberta.ca
These strategies enable the creation of precisely labeled analogues like Menthofuran-13C2, which are essential tools for the detailed metabolic and proteomic studies described above. Feeding experiments in Mentha x piperita with labeled pulegone have already been used to confirm the enzymatic oxidation step in menthofuran biosynthesis. nih.gov
Emerging Applications of Menthofuran-13C2 in Chemical Biology and Biosynthetic Engineering
The insights gained from studying Menthofuran-13C2 have direct applications in chemical biology and biosynthetic engineering. Menthofuran is often considered an undesirable component in peppermint oil due to its flavor profile and instability. nih.gov Therefore, a key goal of metabolic engineering in mint has been to reduce its concentration.
By manipulating the expression of the menthofuran synthase (MFS) gene, researchers have successfully altered the levels of menthofuran in transgenic peppermint plants. nih.govresearchgate.net Using an antisense version of the MFS cDNA, scientists were able to produce plants with significantly less menthofuran. nih.gov In these engineered plants, Menthofuran-13C2 can serve as a precise tracer to quantify the remaining flux into menthofuran production and assess how the metabolic network has been rewired.
In chemical biology, Menthofuran-13C2 can be used as a probe to study enzyme-inhibitor interactions and regulatory feedback loops. nih.gov Understanding how menthofuran down-regulates the transcription of pulegone reductase provides a fascinating example of a small molecule metabolite controlling gene expression in a biosynthetic pathway. nih.govresearchgate.net Labeled menthofuran is an invaluable tool for dissecting the specifics of this regulatory mechanism.
Q & A
Q. How can computational modeling predict the isotopic behavior of this compound in complex matrices?
- Category : Advanced (Theoretical Modeling)
- Answer : Employ density functional theory (DFT) to simulate ¹³C NMR chemical shifts and isotopic fragmentation patterns in MS. Validate models against experimental data using root-mean-square deviation (RMSD) metrics. Integrate machine learning to predict matrix effects (e.g., plasma protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
